Cas no 54368-19-3 (methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate)

methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- (4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID METHYL ESTER
- methyl 2-(4-oxoquinazolin-3-yl)acetate
- 3(4H)-quinazolineacetic acid, 4-oxo-, methyl ester
- Methyl (4-oxoquinazolin-3(4H)-yl)acetate
- methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate
- DTXSID60352572
- G22976
- MLS000534197
- (4-Oxo-4H-quinazolin-3-yl)-acetic acid, methyl ester
- SMR000141634
- Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate
- STL257385
- SCHEMBL17164022
- HMS1722H15
- HMS2293L22
- AKOS000416712
- CBMicro_031822
- CS-0219855
- BIM-0031951.P001
- EN300-05127
- methyl (4-oxo-3(4H)-quinazolinyl)acetate
- Methyl2-(4-oxoquinazolin-3(4H)-yl)acetate
- SR-01000459557-1
- SR-01000459557
- Z24108410
- MFCD02078927
- CHEMBL1608003
- 54368-19-3
- QKUMWDDGSYLSBF-UHFFFAOYSA-N
-
- MDL: MFCD02078927
- インチ: InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3
- InChIKey: QKUMWDDGSYLSBF-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CN1C=NC2=CC=CC=C2C1=O
計算された属性
- せいみつぶんしりょう: 218.0692
- どういたいしつりょう: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 59Ų
じっけんとくせい
- PSA: 58.97
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM214937-1g |
Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate |
54368-19-3 | 97% | 1g |
$326 | 2022-12-31 | |
Enamine | EN300-05127-0.5g |
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 95.0% | 0.5g |
$241.0 | 2025-02-21 | |
Enamine | EN300-05127-2.5g |
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 95.0% | 2.5g |
$669.0 | 2025-02-21 | |
Enamine | EN300-05127-0.05g |
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 95.0% | 0.05g |
$61.0 | 2025-02-21 | |
Enamine | EN300-05127-0.25g |
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 95.0% | 0.25g |
$128.0 | 2025-02-21 | |
Enamine | EN300-05127-5g |
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 95% | 5g |
$991.0 | 2023-10-28 | |
Aaron | AR00E4R1-250mg |
(4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID METHYL ESTER |
54368-19-3 | 95% | 250mg |
$201.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290525-250mg |
Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 97% | 250mg |
¥3194.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290525-100mg |
Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
54368-19-3 | 97% | 100mg |
¥2077.00 | 2024-05-09 | |
1PlusChem | 1P00E4IP-50mg |
(4-OXO-4H-QUINAZOLIN-3-YL)-ACETIC ACID METHYL ESTER |
54368-19-3 | 95% | 50mg |
$134.00 | 2024-04-30 |
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetateに関する追加情報
Methyl 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetate: A Comprehensive Overview
Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate (CAS No. 54368-19-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methoxycarbonyl (4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid methyl ester, has garnered attention due to its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The molecular formula of methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate is C12H12N2O3, and its molecular weight is approximately 236.23 g/mol. The compound features a quinazoline core, which is a heterocyclic aromatic ring system consisting of a benzene ring fused with a pyrimidine ring. The presence of the methoxycarbonyl group and the acetic acid methyl ester moiety imparts specific chemical and biological properties to the molecule.
In terms of chemical synthesis, methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate can be prepared through various routes. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino benzoic acid methyl ester in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized to yield the desired quinazoline derivative. Another approach involves the condensation of 2-amino benzoic acid methyl ester with ethyl cyanoacetate, followed by cyclization and methylation steps.
The biological activities of methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate have been extensively studied in recent years. Research has shown that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate demonstrated significant cytotoxic effects on human lung cancer cells (A549) and breast cancer cells (MCF7). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Beyond its antitumor properties, methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate has also shown promise in other therapeutic areas. A recent study published in Bioorganic & Medicinal Chemistry Letters in 2020 highlighted its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to play a crucial role in epigenetic regulation and have been explored for their therapeutic potential in neurodegenerative diseases and inflammatory disorders. The study found that methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate effectively inhibited HDAC activity in vitro, suggesting its potential as a lead compound for further drug development.
The pharmacokinetic properties of methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate have also been investigated to assess its suitability for clinical applications. A study published in European Journal of Pharmaceutical Sciences in 2019 evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The results indicated that methyl 2-(4-oxyo-oxydihydroquinazolin-oxylyl)acetate exhibited favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity.
In conclusion, methyl 2-(4-oxyo-oxydihydroquinazolin-oxylyl)acetate (CAS No. 54368-19-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel drugs for various diseases.
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